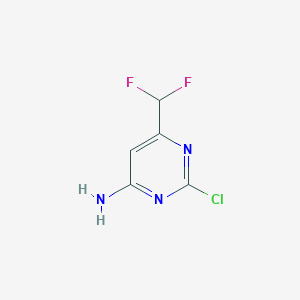

2-Chloro-6-(difluoromethyl)pyrimidin-4-amine

Description

2-Chloro-6-(difluoromethyl)pyrimidin-4-amine is a pyrimidine derivative characterized by a chlorine atom at position 2 and a difluoromethyl group at position 4. This compound serves as a key intermediate in the synthesis of agrochemicals and pharmaceuticals due to its versatile reactivity and fluorine-enhanced physicochemical properties. The difluoromethyl group improves metabolic stability and bioavailability, while the chlorine atom enhances electrophilicity, facilitating nucleophilic substitution reactions . Recent studies highlight its role in fungicide development, particularly in derivatives targeting plant pathogens like Puccinia sorghi and Erysiphe graminis .

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-(difluoromethyl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClF2N3/c6-5-10-2(4(7)8)1-3(9)11-5/h1,4H,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSJZECPYKPOGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1N)Cl)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClF2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(difluoromethyl)pyrimidin-4-amine typically involves

Biological Activity

2-Chloro-6-(difluoromethyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring with a chlorine atom at the 2-position and a difluoromethyl group at the 6-position. The presence of these functional groups is critical for its biological activity, influencing its interaction with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial and fungal strains, showing promising results in inhibiting growth. For example, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported in the range of 8–32 µg/mL .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cell lines such as HeLa and K562. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. Notably, the compound showed lower toxicity towards normal cells (HUVEC), suggesting a favorable therapeutic index .

Enzyme Inhibition

This compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it inhibits dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. The IC50 values for this inhibition have been reported to be around 0.04 µM, indicating high potency .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Interaction : The compound binds to active sites on enzymes like DHFR, disrupting their function.

- Cell Signaling Pathways : It influences signaling pathways related to cell survival and apoptosis, particularly through modulation of caspase activity.

- Membrane Interaction : Its lipophilic nature allows it to integrate into cellular membranes, affecting membrane fluidity and function.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrimidine core significantly affect the compound's biological activity:

| Substituent Position | Modification Type | Effect on Activity |

|---|---|---|

| 2 | Chlorine vs. Fluorine | Chlorine enhances potency |

| 6 | Difluoromethyl vs. Methyl | Difluoromethyl increases solubility and bioactivity |

| 4 | Amine vs. Alkyl | Amines show better enzyme inhibition |

These findings emphasize the importance of specific substituents in enhancing the compound's efficacy against various biological targets .

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry highlighted the compound's effectiveness against resistant strains of bacteria, showcasing its potential as a new antibiotic agent .

- Cancer Research : In vivo studies demonstrated that when administered to tumor-bearing mice, this compound significantly reduced tumor size without notable side effects on normal tissues .

- Enzyme Inhibition : A comprehensive review indicated that this compound is among the most potent inhibitors of DHFR identified to date, suggesting its potential use in cancer therapy where DHFR inhibition is beneficial .

Comparison with Similar Compounds

Comparison with Similar Pyrimidin-4-amine Derivatives

Table 1: Substituent Effects on Fungicidal Activity and Toxicity

Key Observations :

- Fluorine Substitution: The difluoromethyl (CF2H) group in this compound provides superior fungicidal potency (EC50 = 0.16 mg/L) compared to non-fluorinated analogs like 6-Chloro-2-methylpyrimidin-4-amine (EC50 = 1.65 mg/L) . This aligns with fluorine's role in enhancing membrane permeability and target binding .

- Trifluoromethyl vs. Difluoromethyl : Replacing CF2H with CF3 (as in 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine) reduces activity (EC50 = 0.45 mg/L) and increases mammalian toxicity (LD50 = 300–500 mg/kg), likely due to increased lipophilicity and metabolic persistence .

- Pyridin-2-yloxy Modifications : Derivatives like HNPC-A9229 retain high activity (EC50 = 0.16 mg/L) while reducing toxicity (LD50 >2000 mg/kg), demonstrating that bulky substituents mitigate adverse effects without compromising efficacy .

Structure-Activity Relationship (SAR) Trends

Position 6 Substituents :

- CF2H > CF3 > CH3 : Difluoromethyl maximizes fungicidal activity while maintaining low toxicity, whereas trifluoromethyl increases potency but also toxicity. Methyl groups are less effective .

Position 2 Substituents :

- Chlorine at position 2 is critical for electrophilic reactivity, enabling cross-coupling reactions with thiazole or pyridine moieties to enhance target specificity .

Amino Group Modifications: N-alkylation (e.g., phenethyl or pyridinyloxypropan-2-yl) improves systemic mobility and durability in plant tissues .

Q & A

Q. What are the common synthetic routes for 2-Chloro-6-(difluoromethyl)pyrimidin-4-amine, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Step 1: React a pyrimidine precursor (e.g., 4-aminopyrimidine) with a difluoromethylating agent (e.g., ClCFH or derivatives) under anhydrous conditions .

- Step 2: Introduce the chloro substituent via chlorination using POCl or PCl in the presence of a catalyst like DMF .

- Optimization: Reaction temperature (80–120°C), solvent polarity (e.g., DCM or THF), and stoichiometric ratios are adjusted to maximize yield. Monitor progress via TLC or HPLC.

Q. What spectroscopic and analytical techniques are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy: H and F NMR confirm substituent positions and purity. The difluoromethyl group shows distinct splitting patterns (e.g., coupling) .

- X-ray Crystallography: Single-crystal diffraction (e.g., using SHELX software) resolves molecular geometry and hydrogen-bonding networks .

- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] peak at m/z 192.04) .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE: Use nitrile gloves, lab coats, and safety goggles.

- Ventilation: Work in a fume hood to avoid inhalation .

- Waste Disposal: Segregate halogenated waste and use licensed disposal services for halogenated organic compounds .

Advanced Research Questions

Q. How does the difluoromethyl group influence electronic properties and bioactivity?

Methodological Answer:

- Electronic Effects: The electronegative fluorine atoms increase C–F bond polarization, enhancing hydrogen-bond acceptor capacity and metabolic stability .

- Bioactivity: Fluorine’s inductive effects reduce basicity of adjacent amines, improving membrane permeability. Compare IC values of fluorinated vs. non-fluorinated analogs in enzyme assays .

Q. How can contradictions in crystallographic data be resolved?

Methodological Answer:

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Analog Synthesis: Prepare derivatives with modified substituents (e.g., replacing Cl with Br or CF) .

- Biological Assays: Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .

- Computational Modeling: Perform DFT calculations (e.g., Gaussian 16) to correlate electronic properties (HOMO/LUMO) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.